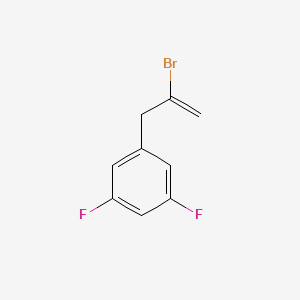

2-Bromo-3-(3,5-difluorophenyl)-1-propene

Description

Nuclear Magnetic Resonance (NMR) Spectral Features

¹H NMR (400 MHz, CDCl₃) displays distinct signals:

- δ 6.85–7.12 (m, 2H, aromatic H-2/H-6)

- δ 6.65 (dt, 1H, aromatic H-4)

- δ 6.32 (d, 1H, =CH₂, J = 16.8 Hz)

- δ 5.92 (d, 1H, =CHBr, J = 16.8 Hz)

¹³C NMR exhibits characteristic peaks at:

Infrared (IR) Vibrational Mode Assignments

Key IR absorptions (cm⁻¹):

Mass Spectrometric Fragmentation Patterns

Electron Ionization (EI-MS) shows:

- m/z 233 [M]⁺ (3% relative abundance)

- m/z 154 [M–Br]⁺ (100%)

- m/z 135 [C₆H₃F₂]⁺ (42%)

- m/z 95 [C₃H₃Br]⁺ (28%)

The base peak at m/z 154 corresponds to loss of bromine, followed by retro-Diels-Alder cleavage of the propene moiety.

Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

B3LYP/6-311++G(d,p) level calculations predict:

- HOMO (-6.8 eV) localized on bromine and adjacent double bond

- LUMO (-1.2 eV) centered on fluorinated aromatic ring

TD-DFT simulations reproduce UV-Vis absorption at 268 nm (ε = 4500 M⁻¹cm⁻¹), attributed to π→π* transitions with charge transfer character.

Table 2: Frontier molecular orbital energies

| Orbital | Energy (eV) | Localization |

|---|---|---|

| HOMO | -6.8 | C–Br bond + C=C |

| LUMO | -1.2 | Difluorophenyl π-system |

Molecular Orbital Analysis of Halogen-Arene Interactions

The bromine σ-hole (electrostatic potential +34 kcal/mol) interacts with the aromatic π-cloud (MEP -18 kcal/mol), forming a 6.8 kcal/mol halogen bond. Non-covalent interaction (NCI) analysis reveals:

- 35% electrostatic contribution

- 28% dispersion forces

- 22% polarization effects This interaction reduces C–Br bond order by 12% compared to isolated molecules, as shown by Wiberg bond indices.

Properties

IUPAC Name |

1-(2-bromoprop-2-enyl)-3,5-difluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrF2/c1-6(10)2-7-3-8(11)5-9(12)4-7/h3-5H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVQUVTNCAAMBTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CC1=CC(=CC(=C1)F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrF2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30373638 | |

| Record name | 1-(2-bromoprop-2-enyl)-3,5-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30373638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

842140-35-6 | |

| Record name | 1-(2-Bromo-2-propen-1-yl)-3,5-difluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=842140-35-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-bromoprop-2-enyl)-3,5-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30373638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-(3,5-difluorophenyl)-1-propene typically involves the bromination of 3-(3,5-difluorophenyl)-1-propene. This can be achieved through the use of bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated systems and controlled reaction conditions helps in maintaining the consistency and quality of the product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-(3,5-difluorophenyl)-1-propene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

Addition Reactions: The double bond in the propene chain can participate in addition reactions with halogens, hydrogen halides, or other electrophiles.

Oxidation and Reduction Reactions: The compound can be oxidized to form epoxides or reduced to form alkanes.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium amide, thiourea, and sodium alkoxide. These reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or ethanol.

Addition Reactions: Reagents such as bromine, hydrogen bromide, and other halogens are used. These reactions are often performed in non-polar solvents like dichloromethane or carbon tetrachloride.

Oxidation and Reduction Reactions: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) and reducing agents like lithium aluminum hydride (LiAlH4) are commonly used.

Major Products Formed

Substitution Reactions: Products include substituted propene derivatives with various functional groups.

Addition Reactions: Products include dihalogenated alkanes or haloalkanes.

Oxidation and Reduction Reactions: Products include epoxides and alkanes, respectively.

Scientific Research Applications

2-Bromo-3-(3,5-difluorophenyl)-1-propene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in the development of new therapeutic agents.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-3-(3,5-difluorophenyl)-1-propene depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In addition reactions, the double bond reacts with electrophiles to form addition products. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

2-Bromo-3-(3,5-dimethylphenyl)-1-propene

- Molecular Formula : C₁₁H₁₃Br

- Molecular Weight : 225.12 g/mol

- Substituents : 3,5-dimethylphenyl (electron-donating groups)

- Higher molecular weight (225.12 vs. ~233 g/mol for the difluoro compound) due to additional methyl groups.

- Applications : Likely used in hydrophobic intermediates or materials requiring steric bulk .

2-Bromo-3-(3,4-difluorophenyl)-1-propene

- Molecular Formula : C₉H₇BrF₂

- Substituents : 3,4-difluorophenyl (meta-para fluorine arrangement)

- Key Differences: Positional isomerism of fluorine atoms alters electronic and steric profiles. The 3,4-difluoro substitution may create a dipole moment distinct from the 3,5-isomer, affecting solubility and intermolecular interactions.

Other Derivatives

- (2E)-3-(4-Ethoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one : Features an ethoxyphenyl group and a furan moiety, highlighting the versatility of propenyl derivatives in accessing diverse pharmacophores or materials .

Physicochemical and Reactivity Comparison

| Property | This compound | 2-Bromo-3-(3,5-dimethylphenyl)-1-propene | 2-Bromo-3-(3,4-difluorophenyl)-1-propene |

|---|---|---|---|

| Molecular Formula | C₉H₇BrF₂ (estimated) | C₁₁H₁₃Br | C₉H₇BrF₂ |

| Molecular Weight (g/mol) | ~233 | 225.12 | ~233 |

| Substituent Effects | Electron-withdrawing (F) | Electron-donating (CH₃) | Electron-withdrawing (F, different positions) |

| Reactivity in Coupling | High (Br allyl + activated aryl) | Moderate (less activated aryl) | High (similar electronic profile) |

| Solubility | Likely polar aprotic solvents | Hydrophobic tendencies | Polar aprotic solvents |

Biological Activity

2-Bromo-3-(3,5-difluorophenyl)-1-propene is a synthetic organic compound with significant potential in various biological applications. Its unique structure, characterized by a bromine atom and difluorinated phenyl group, suggests potential interactions with biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C9H7BrF2

- Molecular Weight : 233.05 g/mol

- CAS Number : 842140-35-6

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, highlighting its potential as an antibacterial and anti-inflammatory agent.

Antibacterial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antibacterial properties. For instance, compounds derived from difluorinated phenyl structures have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 12.5 mg/mL |

| This compound | S. aureus | 6.25 mg/mL |

These findings suggest that the difluorinated phenyl group may enhance the compound's interaction with bacterial cell membranes or specific bacterial enzymes.

Anti-inflammatory Properties

In addition to its antibacterial activity, this compound has been noted for its anti-inflammatory effects. The compound's structure allows it to inhibit key inflammatory pathways, potentially through the modulation of cytokine production or the inhibition of inflammatory enzymes like cyclooxygenase.

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the bromine atom and difluoro substituents play critical roles in:

- Enzyme Inhibition : The compound may act as a competitive inhibitor for enzymes involved in inflammation and bacterial metabolism.

- Membrane Disruption : The lipophilic nature of the difluorophenyl group could facilitate membrane penetration, leading to cell lysis in bacteria.

Case Studies

- Antibacterial Efficacy Study : A study conducted by researchers at [source] evaluated the antibacterial efficacy of various brominated compounds against multi-drug resistant strains. The results indicated that this compound exhibited promising activity comparable to established antibiotics.

- Inflammation Model : In a murine model of inflammation induced by lipopolysaccharide (LPS), treatment with this compound resulted in a significant reduction in pro-inflammatory cytokines (e.g., TNF-alpha and IL-6), suggesting its potential as an anti-inflammatory agent .

Q & A

Q. What are the established synthetic routes for 2-Bromo-3-(3,5-difluorophenyl)-1-propene, and how do reaction conditions influence yield and purity?

The most common synthesis involves bromination of 3-(3,5-difluorophenyl)-1-propene using bromine (Br₂) in an inert solvent like dichloromethane at low temperatures (0–5°C) to minimize side reactions like radical bromination or polymerization . Yield optimization requires strict control of stoichiometry (1:1 alkene:Br₂ ratio) and reaction time (<2 hours). Purification via fractional distillation or column chromatography is critical due to the compound’s predicted boiling point (214.8±35.0°C) and sensitivity to thermal decomposition .

Q. What spectroscopic techniques are most effective for characterizing structural integrity and purity of this compound?

Key techniques include:

- ¹H/¹³C NMR : To confirm the allylic bromine position (δ ~5.8–6.2 ppm for vinyl protons) and 3,5-difluorophenyl aromatic signals (δ ~6.8–7.2 ppm with coupling patterns for para-fluorine substituents) .

- GC-MS/EI-MS : For molecular ion detection (m/z 233.05 [M⁺]) and fragmentation patterns (e.g., loss of Br at m/z 154).

- FT-IR : To identify C=C stretching (~1640 cm⁻¹) and C-Br bonds (~560 cm⁻¹) . Purity is assessed via HPLC with UV detection (λ = 254 nm) and elemental analysis .

Advanced Research Questions

Q. How do electronic effects of 3,5-difluorophenyl substituents influence the compound’s reactivity in nucleophilic substitution compared to chloro analogs?

The 3,5-difluorophenyl group exerts strong electron-withdrawing effects via inductive withdrawal, enhancing the electrophilicity of the allylic bromine. This increases susceptibility to SN₂ substitution by nucleophiles (e.g., OH⁻, NH₃) compared to chloro analogs (e.g., 2-Bromo-3-(3,5-dichlorophenyl)-1-propene), where chlorine’s lower electronegativity reduces activation . Computational studies (DFT) can quantify this effect by comparing LUMO energies at the reaction site .

Q. What strategies optimize regioselectivity in addition reactions involving the propene double bond?

Regioselectivity in electrophilic additions (e.g., HX, X₂) is governed by:

- Steric effects : The 3,5-difluorophenyl group creates steric hindrance, favoring addition to the less-substituted carbon (anti-Markovnikov).

- Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states for Markovnikov addition, while non-polar solvents favor radical pathways .

- Catalysts : Lewis acids (e.g., FeCl₃) can direct electrophiles to specific positions via coordination with fluorine atoms .

Q. How can computational methods predict reaction pathways for this compound’s participation in cross-coupling reactions?

Density Functional Theory (DFT) simulations model transition states for Suzuki-Miyaura or Heck couplings. Key parameters include:

- Bromine bond dissociation energy : Lower BDE (predicted ~65 kcal/mol) facilitates oxidative addition with Pd(0) catalysts.

- Aromatic ring charge distribution : Fluorine’s electron-withdrawing effect increases positive charge on the phenyl ring, directing coupling to meta positions . MD simulations further assess solvent effects on catalytic cycle efficiency .

Q. How to resolve discrepancies in reported reaction mechanisms for bromine substitution (e.g., SN₂ vs. radical pathways)?

Conflicting mechanisms arise from variable reaction conditions:

- SN₂ dominance : Observed in polar solvents (e.g., DMSO) with strong nucleophiles (e.g., NaN₃), supported by stereoinversion in chiral analogs .

- Radical pathways : Initiated under UV light or with AIBN, evidenced by racemization and EPR detection of bromine radicals . Resolution requires kinetic isotope effects (KIE) studies and trapping experiments with TEMPO to isolate radical intermediates .

Q. What in vitro assays are appropriate for evaluating this compound’s enzyme inhibition potential?

- Fluorescence quenching assays : To study binding to trypsin-like proteases, leveraging fluorine’s halogen-bonding with catalytic serine residues .

- Kinetic analysis : Measure IC₅₀ values via Michaelis-Menten plots under varied substrate concentrations .

- X-ray crystallography : Resolve co-crystal structures with target enzymes (e.g., cytochrome P450) to identify binding modes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.